molecular formula C15H20OSi B8291581 {[4-(Cyclopropylmethoxy)phenyl]ethynyl}(trimethyl)silane

{[4-(Cyclopropylmethoxy)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B8291581
M. Wt: 244.40 g/mol
InChI Key: FAMUBQYHKHATDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(Cyclopropylmethoxy)phenyl]ethynyl}(trimethyl)silane is a useful research compound. Its molecular formula is C15H20OSi and its molecular weight is 244.40 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20OSi

Molecular Weight

244.40 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C15H20OSi/c1-17(2,3)11-10-13-6-8-15(9-7-13)16-12-14-4-5-14/h6-9,14H,4-5,12H2,1-3H3

InChI Key

FAMUBQYHKHATDH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[Cu]I
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Synthesis routes and methods II

Procedure details

To a solution of 1-(cyclopropylmethoxy)-4-iodobenzene (2.49 g, 9.09 mmol) and copper(I) iodide (86.6 mg, 0.455 mmol) in a mixed solvent of THF-triethylamine (8 mL-2 mL) was added bis(triphenylphosphine)palladium(II) chloride (319 mg, 0.455 mmol), and the mixture was deaerated. Trimethylsilylacetylene (1.54 mL, 10.9 mmol) was added dropwise thereto, and the mixture was stirred under a nitrogen atmosphere for 30 min. The reaction mixture was diluted with ethyl acetate, and the mixture was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The solution was purified by basic silica gel column chromatography (ethyl acetate), and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane to hexane:ethyl acetate=9:1) to give the title compound (1.52 g, yield 69%) as an oil.
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2.49 g
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THF triethylamine
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copper(I) iodide
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86.6 mg
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catalyst
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319 mg
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catalyst
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1.54 mL
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Yield
69%

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